![molecular formula C25H24Cl2N2O B4264693 1-[(3,4-dichlorophenyl)acetyl]-4-(diphenylmethyl)piperazine](/img/structure/B4264693.png)
1-[(3,4-dichlorophenyl)acetyl]-4-(diphenylmethyl)piperazine
Übersicht
Beschreibung
1-[(3,4-dichlorophenyl)acetyl]-4-(diphenylmethyl)piperazine, also known as CP-154,526, is a selective antagonist for the corticotropin-releasing factor 1 (CRF1) receptor. It is a small molecule that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
1-[(3,4-dichlorophenyl)acetyl]-4-(diphenylmethyl)piperazine acts as a selective antagonist for the CRF1 receptor, which is involved in the regulation of the body's stress response. By blocking the CRF1 receptor, 1-[(3,4-dichlorophenyl)acetyl]-4-(diphenylmethyl)piperazine reduces the release of stress hormones, such as cortisol, and thereby reduces the physiological and behavioral effects of stress.
Biochemical and Physiological Effects:
1-[(3,4-dichlorophenyl)acetyl]-4-(diphenylmethyl)piperazine has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the regulation of the body's stress response. It has been shown to reduce the release of stress hormones, such as cortisol, and to modulate the activity of the amygdala, a brain region involved in the processing of emotional stimuli.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3,4-dichlorophenyl)acetyl]-4-(diphenylmethyl)piperazine has several advantages for use in lab experiments, including its high selectivity for the CRF1 receptor and its ability to cross the blood-brain barrier. However, its use is limited by its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(3,4-dichlorophenyl)acetyl]-4-(diphenylmethyl)piperazine, including its potential therapeutic applications in other neurological disorders, such as post-traumatic stress disorder and chronic pain. Additionally, further research is needed to elucidate the mechanisms underlying its effects on the HPA axis and the amygdala, and to identify potential side effects and safety concerns associated with its use. Finally, efforts to develop new and more efficient synthesis methods for 1-[(3,4-dichlorophenyl)acetyl]-4-(diphenylmethyl)piperazine may help to reduce its cost and increase its accessibility for use in lab experiments and potential clinical applications.
Wissenschaftliche Forschungsanwendungen
1-[(3,4-dichlorophenyl)acetyl]-4-(diphenylmethyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and addiction. It has been shown to reduce anxiety-like behavior in animal models and has been suggested as a potential treatment for anxiety disorders in humans.
Eigenschaften
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-(3,4-dichlorophenyl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24Cl2N2O/c26-22-12-11-19(17-23(22)27)18-24(30)28-13-15-29(16-14-28)25(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-12,17,25H,13-16,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGMSIVSNPXHIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC4=CC(=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.